molecular formula C12H16N4O4 B12073877 7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B12073877
M. Wt: 280.28 g/mol
InChI Key: ZHRLTTOGZNAIAQ-UHFFFAOYSA-N
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Description

7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a ribofuranosyl donor. One common method involves the use of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide as the glycosyl donor, which reacts with the sodium salt of the pyrrolo[2,3-d]pyrimidine derivative under basic conditions . The reaction is usually carried out in anhydrous solvents like acetonitrile or dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ribofuranosyl moiety, where hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its antiviral, anticancer, and antibacterial properties. .

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It can inhibit the activity of enzymes involved in DNA and RNA synthesis, such as polymerases and kinases. This inhibition can result in the termination of nucleic acid chains, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Molnupiravir: Another nucleoside analog with antiviral activity.

    Ribostamycin: An aminoglycoside antibiotic containing a ribofuranosyl moiety.

    Neomycin: Another aminoglycoside antibiotic with a similar structure.

Uniqueness

7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to selectively inhibit certain enzymes and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

2-(2-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C12H16N4O4/c1-12(19)8(18)7(5-17)20-10(12)16-3-2-6-4-14-11(13)15-9(6)16/h2-4,7-8,10,17-19H,5H2,1H3,(H2,13,14,15)

InChI Key

ZHRLTTOGZNAIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC3=CN=C(N=C32)N)CO)O)O

Origin of Product

United States

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